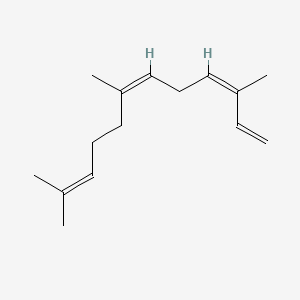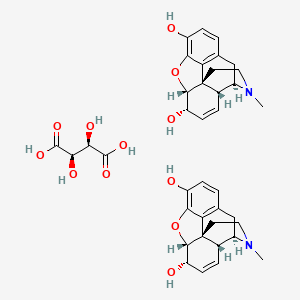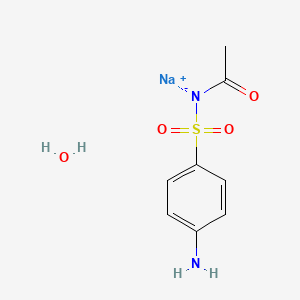
磺胺醋酰钠一水合物
描述
Sulfacetamide sodium anhydrous is an organic sodium salt that is the monosodium salt of sulfacetamide. It has a role as an EC 2.5.1.15 (dihydropteroate synthase) inhibitor, an antimicrobial agent and an antiinfective agent. It contains a sulfacetamide(1-).
Sulfacetamide Sodium is the sodium salt form of sulfacetamide, a synthetic sulfanylacetamide derivative with bacteriostatic activity. Sulfacetamide inhibits bacterial folic acid synthesis by competing with para amino benzoic acid. With a broad spectrum of action, it is used as an anti-infective topical agent to treat skin infections and as an oral agent for urinary tract infections. (NCI04)
An anti-bacterial agent that is used topically to treat skin infections and orally for urinary tract infections.
科学研究应用
磺胺醋酰钠一水合物应用的综合分析
磺胺醋酰钠一水合物,也称为磺胺醋酰钠盐水合物,是一种在科学研究和医药领域具有广泛应用的化合物。以下是其在不同领域独特应用的详细分析。
皮肤科:皮肤病治疗
磺胺醋酰钠一水合物: 在皮肤科中因其抗菌特性而被广泛使用。 它对多种革兰氏阳性和革兰氏阴性细菌有效,使其成为治疗痤疮、脂溢性皮炎和其他皮肤感染的首选药物 . 其配方可在各种局部应用中找到,例如乳膏、乳液和泡沫。
眼科:眼部感染
在眼科中,磺胺醋酰钠一水合物 用于治疗沙眼、结膜炎和角膜炎等眼部疾病 . 它以眼药水或眼膏的形式提供,通过抑制细菌的生长发挥作用,从而减少感染和炎症。
泌尿科:泌尿道感染
该化合物也用于口服治疗泌尿道感染 (UTI)。 它作为一种抗感染剂,缓解经常导致 UTI 的细菌感染 .
药物对照品
磺胺醋酰钠一水合物: 作为药物对照品,用于定量分析药物制剂中的分析物 . 这种应用对于确保药物产品的质量和一致性至关重要。
临床研究:剂量和给药研究
临床研究通常利用磺胺醋酰钠一水合物 来探索其对各种疾病的剂量和给药方式。 这包括研究最有效的浓度和递送方式,以实现最大的治疗效果 .
抗生素耐药性研究
该化合物在抗生素耐药性研究中的作用意义重大。 科学家研究磺胺醋酰钠一水合物 以了解耐药机制并制定策略来对抗已对常见抗生素产生耐药性的细菌菌株 .
分析化学:光谱技术
在分析化学中,磺胺醋酰钠一水合物 用于光谱技术和胶束电动毛细管色谱法分析化学物质 . 这种应用对于鉴定和定量各种样品中的化合物至关重要。
医疗指南制定
磺胺醋酰钠一水合物: 在临床实践指南中有所提及,为医疗保健专业人员提供有关其在特定医疗状况下的使用、剂量和给药的信息 . 这些指南有助于规范患者护理,并确保在临床环境中安全使用该化合物。
作用机制
Target of Action
Sulfacetamide sodium monohydrate primarily targets bacterial para-aminobenzoic acid (PABA) . PABA is an essential component for bacterial growth .
Mode of Action
Sulfacetamide acts as a competitive inhibitor of PABA . It inhibits the reaction necessary for the synthesis of folic acid in bacteria . This interaction with its target leads to the inhibition of bacterial growth .
Biochemical Pathways
The compound affects the folic acid metabolism cycle in bacteria . By acting as a competitive inhibitor of PABA, it prevents the synthesis of folic acid, which is crucial for bacterial multiplication .
Pharmacokinetics
Sulfacetamide is readily absorbed when taken orally . It is excreted in the urine largely unchanged . The biological half-life has been reported to be between 7 to 13 hours . In a study, subjects applied a lotion containing sulfacetamide to their face, back, chest, and shoulders every 12 hours for 28 days. The percentage of the applied dose excreted in the urine as sulfacetamide plus its major metabolite sulfanilamide ranged from 0.08 to 0.33% .
Result of Action
The result of sulfacetamide’s action is the inhibition of bacterial multiplication . This is due to its bacteriostatic actions and broad-spectrum activity against most gram-positive and many gram-negative organisms . Many strains of an individual species may be resistant .
Action Environment
Sulfacetamide is stable under normal temperatures and pressures . It is an important bacteriostatic agent that is commonly used in human and veterinary medicine . Therefore, it can accumulate in the environment, mostly surface water . It has a long lifetime in the environment, so different degradation reactions have been researched . For example, the photocatalytic degradation of sulfacetamide in water solutions during illumination of UV radiation with TiO2 was examined . It was found that sulfacetamide is resistant to biodegradation and that it is toxic to the green alga Chlorella vulgaris .
安全和危害
Sulfacetamide sodium monohydrate is contraindicated in persons with known or suspected hypersensitivity to any of the ingredients of the product . Fatalities have occurred, although rarely, due to severe reactions to sulfonamides including Stevens-Johnson syndrome, toxic epidermal necrolysis, fulminant hepatic necrosis, agranulocytosis, aplastic anemia, and other blood dyscrasias . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .
生化分析
Biochemical Properties
Sulfacetamide sodium monohydrate plays a crucial role in biochemical reactions by inhibiting the synthesis of folic acid in bacteria. It acts as a competitive inhibitor of the enzyme dihydropteroate synthase, which is involved in the folic acid metabolism pathway. By mimicking para-aminobenzoic acid, sulfacetamide sodium monohydrate prevents the incorporation of this essential component into folic acid, thereby inhibiting bacterial growth and proliferation . The compound interacts with various enzymes and proteins involved in folic acid synthesis, leading to its bacteriostatic effect.
Cellular Effects
Sulfacetamide sodium monohydrate exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts the synthesis of folic acid, which is essential for DNA, RNA, and protein synthesis. This disruption leads to impaired cell division and growth. In mammalian cells, sulfacetamide sodium monohydrate has minimal impact due to differences in folic acid synthesis pathways. It can influence cell signaling pathways and gene expression indirectly by altering the bacterial environment .
Molecular Mechanism
The molecular mechanism of action of sulfacetamide sodium monohydrate involves its binding to the active site of dihydropteroate synthase, thereby inhibiting the enzyme’s activity. This inhibition prevents the conversion of para-aminobenzoic acid to dihydropteroate, a precursor of folic acid. The binding interaction is competitive, meaning that sulfacetamide sodium monohydrate competes with para-aminobenzoic acid for the enzyme’s active site. This competitive inhibition results in a decrease in folic acid production, ultimately leading to the bacteriostatic effect .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sulfacetamide sodium monohydrate can change over time. The compound is relatively stable under standard storage conditions, but its efficacy may decrease upon prolonged exposure to light and heat. Degradation products may form, potentially reducing its antibacterial activity. Long-term studies have shown that sulfacetamide sodium monohydrate maintains its bacteriostatic effects for extended periods, although the rate of bacterial resistance development can vary .
Dosage Effects in Animal Models
The effects of sulfacetamide sodium monohydrate vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, adverse effects such as gastrointestinal disturbances, hypersensitivity reactions, and renal toxicity may occur. Threshold effects have been observed, where a minimum concentration is required to achieve the desired antibacterial effect .
Metabolic Pathways
Sulfacetamide sodium monohydrate is primarily metabolized in the liver through acetylation and conjugation reactions. The compound interacts with enzymes such as N-acetyltransferase, which catalyzes the acetylation of sulfacetamide sodium monohydrate, leading to the formation of inactive metabolites. These metabolites are then excreted via the kidneys. The metabolic pathways of sulfacetamide sodium monohydrate are crucial for its elimination from the body and for minimizing potential toxicity .
Transport and Distribution
Within cells and tissues, sulfacetamide sodium monohydrate is transported and distributed through passive diffusion and active transport mechanisms. The compound can cross cellular membranes and accumulate in specific tissues, such as the eyes and skin, where it exerts its antibacterial effects. Transporters and binding proteins may facilitate the movement of sulfacetamide sodium monohydrate across cellular barriers, influencing its localization and accumulation .
Subcellular Localization
Sulfacetamide sodium monohydrate is primarily localized in the cytoplasm of bacterial cells, where it interacts with dihydropteroate synthase. In mammalian cells, the compound does not target specific organelles due to the absence of the bacterial folic acid synthesis pathway. Its presence in the extracellular environment can indirectly affect cellular processes by altering the bacterial population and reducing infection-related inflammation .
属性
IUPAC Name |
sodium;acetyl-(4-aminophenyl)sulfonylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S.Na/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;/h2-5H,9H2,1H3,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMSFAORUFMASU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N2NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
144-80-9 (Parent) | |
| Record name | Sulfacetamide sodium anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40889336 | |
| Record name | Acetamide, N-[(4-aminophenyl)sulfonyl]-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40889336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127-56-0, 6209-17-2 | |
| Record name | Sulfacetamide sodium anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-[(4-aminophenyl)sulfonyl]-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-[(4-aminophenyl)sulfonyl]-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40889336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfacetamide sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sulfacetamide sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFACETAMIDE SODIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30760ZE777 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The scientific paper focuses on the crystal and molecular structure of sulfacetamide sodium monohydrate, determined through X-ray diffraction. [] While it doesn't explicitly state the molecular formula and weight, it provides the structural data needed to calculate them. Based on the chemical name and the presence of one sodium ion and one water molecule, the molecular formula can be deduced as C10H13N2NaO5S•H2O. The molecular weight can then be calculated as 338.3 g/mol.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


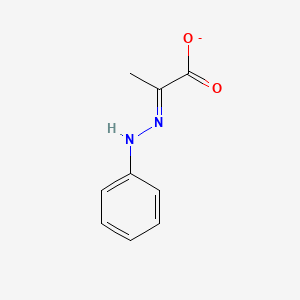

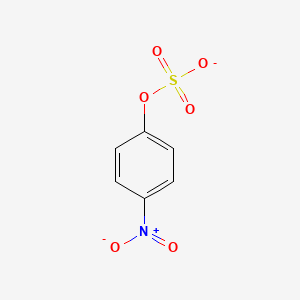

![[(1R,2R,4R,6R,8S,9Z,11R)-4,9-dimethyl-14-methylidene-2-(2-methylprop-2-enoyloxy)-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-8-yl] 2-methylprop-2-enoate](/img/structure/B1239740.png)

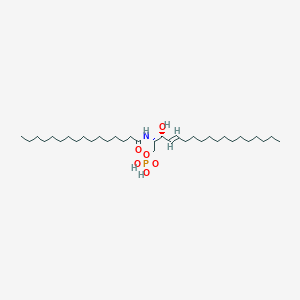

![N-(2-oxolanylmethyl)-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide](/img/structure/B1239746.png)
